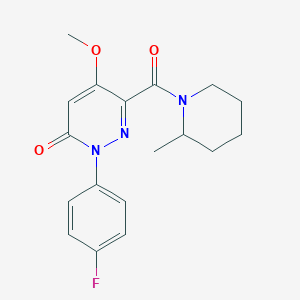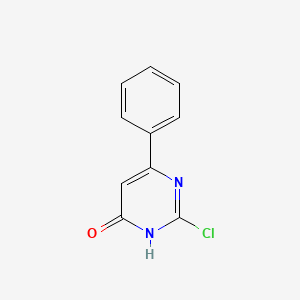
2-Chloro-6-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-6-phenylpyrimidin-4(3H)-one” is a chemical compound with the formula C10H8ClN3. It is a pyrimidine derivative and has a molecular weight of 205.64 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-phenylpyrimidin-4(3H)-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a chlorine atom . The exact three-dimensional structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis
“2-Chloro-6-phenylpyrimidin-4(3H)-one” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. It has a Log Kp (skin permeation) of -5.79 cm/s. Its lipophilicity (Log Po/w) ranges from 1.67 to 2.48 depending on the method of calculation .Applications De Recherche Scientifique
Ring Transformations in Heterocyclic Compounds
- Chemical Reactions and Transformations : Research by Meeteren and Plas (2010) indicates that 4-chloro-2-phenylpyrimidine, a compound structurally similar to 2-Chloro-6-phenylpyrimidin-4(3H)-one, undergoes transformation in reactions with nucleophiles, suggesting possible applications in synthesizing new compounds through ring transformations (Meeteren & Plas, 2010).
Structural and Synthesis Studies
- Structural Analysis and Synthesis : Stevens et al. (1995) describe the structural aspects and synthesis process of related pyrimidine compounds, which could guide the synthesis of derivatives of 2-Chloro-6-phenylpyrimidin-4(3H)-one (Stevens, Baig, Gate & Wheelhouse, 1995).
Cyclometallation Processes
- Cyclometallation Applications : Research on phenylpyrimidines, including those with chloro groups, has shown applications in cyclometallation, a process valuable in creating complexes for catalysis and materials science (Caygill, Hartshorn & Steel, 1990).
Crystallography and Material Science
- Crystal Structure Determination : Studies like those by Rybalova et al. (2001) have focused on determining the crystal structures of phenylpyrimidine derivatives, offering insights into the molecular arrangement that could be applicable for 2-Chloro-6-phenylpyrimidin-4(3H)-one (Rybalova, Sedova, Bagryanskaya, Gatilov & Shkurko, 2001).
Molecular Docking and Biological Activity
- Biological Activity Screening : Compounds similar to 2-Chloro-6-phenylpyrimidin-4(3H)-one have been synthesized and evaluated for antimicrobial and anti-diabetic activities, as demonstrated by Ramya et al. (2017), indicating potential pharmaceutical applications (Ramya, Vembu, Ariharasivakumar & Gopalakrishnan, 2017).
Fluorescence Properties and Sensing Applications
- Sensing and Fluorescence Properties : Wu et al. (2008) explored the fluorescence properties of 4-Aryl-6-phenylpyrimidin-2(1H)-ones and their potential in sensing applications, which might be relevant for exploring similar properties in 2-Chloro-6-phenylpyrimidin-4(3H)-one (Wu, Chen, Wan, Ye, Xin, Xu, Pang, Ma & Yue, 2008).
Mechanistic Studies in Chemical Reactions
- Understanding Chemical Mechanisms : The reaction mechanisms involving chlorophenylpyrimidine compounds, as studied by Valk and Plas (1973), provide insight into the chemical behavior of similar compounds, including 2-Chloro-6-phenylpyrimidin-4(3H)-one (Valk & Plas, 1973).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZICQWCTHPUYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-phenylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)
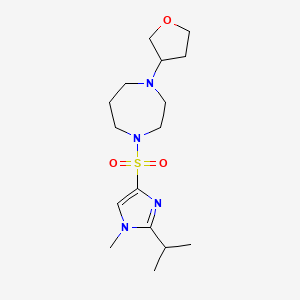

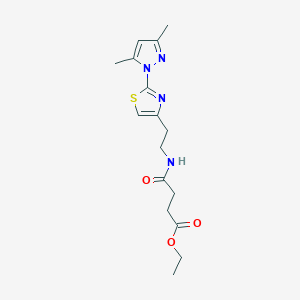
![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)
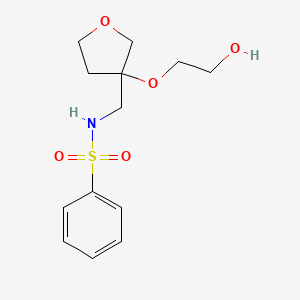
![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)
